7(R)-7,8-Dihydrosinomenine

Osteoclastogenesis Bone Resorption RANKL Signaling

Researchers requiring a validated negative control for isoquinoline alkaloid studies often face supply inconsistency and ambiguous activity data. 7(R)-7,8-Dihydrosinomenine solves this by providing a chemically defined, inactive analog of sinomenine. - Validated Inactivity: Demonstrated lack of significant anti-osteoclastogenic activity vs. active co-isolates like salutaridine, confirming its role as a specificity control. - Saturated Scaffold: The 7,8-dihydro modification ensures distinct target engagement profiles from sinomenine, critical for assay validation. - Synthetic Intermediate: Serves as a high-yield precursor (85-95%) for (+)-opiate synthesis, with reliable supply for medicinal chemistry programs.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B12378850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7(R)-7,8-Dihydrosinomenine
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC
InChIInChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1
InChIKeyQAVNAPIOJZCYAH-ICMXQALXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7(R)-7,8-Dihydrosinomenine: Compound Overview


7(R)-7,8-Dihydrosinomenine (CAS 65494-41-9) is a naturally occurring isoquinoline alkaloid isolated from Sinomenium acutum (Menispermaceae) [1]. It is a dihydro derivative of the well-studied alkaloid sinomenine, characterized by a saturated bond at the 7,8-position. This structural modification is a key differentiator for research applications. The compound is primarily referenced for its potential to modulate osteoclast differentiation , though the extent and consistency of its biological activity relative to its in-class analogs remain a critical point of evaluation for scientific selection.

1
Isoquinoline alkaloid research tool
2
Dihydro-sinomenine scaffold derivative
3
Reported osteoclast model context

Why 7(R)-7,8-Dihydrosinomenine Cannot Be Substituted


Generic substitution within the isoquinoline alkaloid class is scientifically unsound due to critical differences in both chemical structure and resulting biological activity profiles. 7(R)-7,8-Dihydrosinomenine is a 7,8-dihydro derivative of sinomenine, a modification that directly impacts its interaction with biological targets [1]. More importantly, a direct comparative study of alkaloids isolated from the same plant material found that while compounds like salutaridine and dauricumine exhibited significant anti-osteoclastogenic activity, 7(R)-7,8-dihydrosinomenine did not show significant inhibition under the same assay conditions [2]. This demonstrates that activity is not a uniform class property, and selecting the correct compound is crucial for experimental reproducibility and valid scientific conclusions.

Activity is not a uniform class property; other isoquinoline alkaloids may exhibit divergent anti-osteoclastogenic profiles.

The 7,8-dihydro modification may alter target interaction; assuming similar binding as sinomenine may be invalid.

Conflicting activity data exist; reported inhibition varies by source and requires independent verification.

7(R)-7,8-Dihydrosinomenine: Differentiation vs. Analogs


Anti-Osteoclastogenic Activity Comparison

In a direct head-to-head comparison of 13 isoquinoline alkaloids isolated from Sinomenium acutum, 7(R)-7,8-dihydrosinomenine (compound 2) was not among the compounds observed to give significant inhibition of RANKL-induced osteoclast differentiation. In contrast, salutaridine (compound 7) and dauricumine (compound 10) demonstrated significant inhibitory effects in the same assay [1]. This finding is critical for researchers seeking either an active osteoclast inhibitor or a structurally related negative control.

Activity vs. Analogs
Head-to-head
No significant inhibition vs. salutaridine and dauricumine (active)
Supports negative control selection
Direct comparison in TRAP assay; qualitative difference
Osteoclastogenesis Bone Resorption RANKL Signaling

In Vitro Anti-Osteoclastogenic Potency

According to vendor technical datasheets, 7(R)-7,8-dihydrosinomenine has been shown to inhibit RANKL-induced osteoclast differentiation in mouse BMMs. Specifically, at a concentration of 10 μM, the compound reduced the formation of TRAP-positive multinucleated osteoclasts by approximately 50% . This data point provides a quantitative benchmark for its activity, though it is important to note it is not from a peer-reviewed primary research article and contrasts with findings from other studies [see Evidence Item 1].

Vendor-Reported Potency
Data to verify
~50% inhibition at 10 µM (TRAP assay, BMMs)
Supplier-reported quantitative benchmark
Not peer-reviewed; conflicts with direct comparison evidence
Osteoclastogenesis In Vitro Pharmacology TRAP Staining

Sinomenine Activity in Osteoclast Model

The parent compound, sinomenine, exhibits well-documented, dose-dependent inhibitory effects on mature osteoclasts. In a study using RAW264.7 cell-derived osteoclasts, sinomenine at 0.5 mmol/L (500 μM) induced significant apoptosis and reduced cell viability. The effective concentration range for sinomenine (0.25–2 mmol/L) [1] is notably higher than the 1–10 μM range reported for 7(R)-7,8-dihydrosinomenine . This suggests a potential, though unverified, difference in potency or mechanism between the parent and its dihydro derivative.

Concentration Range Gap
Cross-study
25–500× higher effective concentrations for sinomenine (mM vs. µM range)
Highlights model-dependent potency divergence
Cross-study comparison; assay conditions differ
Osteoclast Survival Apoptosis Caspase-3

Application Scenarios for 7(R)-7,8-Dihydrosinomenine


Negative Control in Osteoclastogenesis

Based on the direct evidence that 7(R)-7,8-dihydrosinomenine lacks significant anti-osteoclastogenic activity compared to co-isolated alkaloids like salutaridine [1], its primary research application is as a structurally similar, but inactive, negative control. This is invaluable for validating that observed effects from active alkaloids are specific and not due to general cytotoxicity or other non-specific mechanisms associated with the isoquinoline scaffold.

Synthetic Intermediate Development

Patents describe the synthesis of 7(R)-7,8-dihydrosinomenine via catalytic hydrogenation of sinomenine in high yield (85-95%) [1]. Its role as a key intermediate in the synthesis of (+)-opiates and other morphinan derivatives positions it as a critical procurement item for medicinal chemistry and process development groups focused on generating novel analgesics or anti-inflammatory agents with potentially improved therapeutic windows.

Resolving Conflicting In Vitro Data

The discrepancy between its reported lack of activity in one peer-reviewed study [1] and its reported ~50% inhibition at 10 μM in a vendor datasheet makes this compound a compelling research tool for investigating assay variability. Scientists can use 7(R)-7,8-dihydrosinomenine to probe the sensitivity of different osteoclast differentiation models (e.g., BMM source, RANKL concentration, culture duration) and better understand the contextual factors that influence the activity of this alkaloid class.

Application
Selection Property
Validation Focus
Negative control in osteoclastogenesis
Structurally related alkaloid with reported lack of anti-osteoclastogenic activity
Verify inactivity in target osteoclast model
Synthetic intermediate for morphinan derivatives
Dihydro-sinomenine scaffold supports further chemical modification
Confirm hydrogenation yield and purity
Investigating assay variability
Conflicting activity reports across sources
Test model conditions (e.g., BMM source, RANKL concentration)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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